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Introduction

Retinol, the primary active form of vitamin A, is an essential fat-soluble vitamin critical for a
range of physiological functions, including vision, immune response, cellular differentiation, and
growth.[1] Its derivatives, collectively known as retinoids, are widely utilized in the
pharmaceutical, cosmetic, and food industries.[2][3] Historically, the commercial production of
retinol has been dominated by chemical synthesis, often relying on petroleum-derived
substrates and processes that are economically and environmentally challenging.[4][5]

Recent advancements in synthetic biology and metabolic engineering have paved the way for
sustainable and efficient microbial production of retinol and other retinoids.[6][7] By harnessing
the metabolic machinery of microorganisms like Escherichia coli and Saccharomyces
cerevisiae, researchers can construct novel biosynthetic pathways to convert simple carbon
sources into high-value retinoids.[8][9] These biological platforms offer numerous advantages,
including the use of renewable feedstocks, milder reaction conditions, and greater control over
product specificity.[1]

This technical guide provides a comprehensive overview of the modern biological synthesis
pathways for retinol production. It details the core metabolic routes, key enzymatic players, and
advanced metabolic engineering strategies that have been successfully implemented in
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microbial cell factories. The guide summarizes key quantitative data, outlines experimental
methodologies, and presents visual diagrams of the engineered pathways to serve as a
resource for professionals in the field.

Core Biosynthetic Pathway to Retinol

The de novo biosynthesis of retinol in engineered microbes is a multi-step process that begins
with central carbon metabolism. The overall strategy involves directing metabolic flux towards
the synthesis of the C20 carotenoid precursor, [3-carotene, which is then enzymatically cleaved
to yield retinal, and finally reduced to retinol. The pathway can be divided into three main
modules: the Isoprenoid Precursor Module, the 3-Carotene Biosynthesis Module, and the
Retinoid Synthesis Module.

Isoprenoid Precursor Module (Mevalonate Pathway)

The universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl
diphosphate (DMAPP), are synthesized via the mevalonate (MVA) pathway in eukaryotes like
S. cerevisiae or the methylerythritol phosphate (MEP) pathway in bacteria like E. coli.[3][10] For
high-yield production of terpenoids, the MVA pathway is often heterologously expressed in E.
coli as it is generally considered more efficient for this purpose.[3][9] The MVA pathway begins
with acetyl-CoA and proceeds through a series of enzymatic reactions to produce IPP and
DMAPP.[10]
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Caption: The Mevalonate (MVA) pathway for IPP and DMAPP synthesis.
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B-Carotene Biosynthesis Module

IPP and DMAPP are condensed to form geranylgeranyl diphosphate (GGPP), the C20
precursor for carotenoid synthesis. A series of three key enzymes then converts GGPP to (3-
carotene.[11]

o Geranylgeranyl diphosphate synthase (CrtE or GGPPS): Synthesizes GGPP from one
molecule of DMAPP and three molecules of IPP.[12]

o Phytoene synthase (CrtB): Catalyzes the condensation of two GGPP molecules to form
phytoene.[12]

o Phytoene desaturase (Crtl): Introduces four double bonds into phytoene to produce
lycopene.[12]

e Lycopene cyclase (CrtY or CrtYB): Catalyzes the cyclization of both ends of lycopene to form
[3-carotene.[11][12]
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Caption: The biosynthetic pathway from isoprenoid precursors to -carotene.

Retinoid Synthesis Module

The final module involves the conversion of B-carotene into retinol. This is a two-step
enzymatic process.

e [3-carotene 15,15-oxygenase (BCO1 or Blh): This crucial enzyme symmetrically cleaves one
molecule of B-carotene at the central double bond to produce two molecules of retinal
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(retinaldehyde).[13][14] This is considered the predominant mechanism for retinoid
formation.[13]

» Retinol Dehydrogenase (RDH) / Aldehyde Reductase: Retinal is then reduced to retinol.
Various native and heterologous enzymes can perform this step, such as the E. coli
oxidoreductase encoded by the ybbO gene or human retinol dehydrogenases like RDH12.[2]
[15][16]
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Caption: The final enzymatic steps converting [3-carotene to retinol.

Metabolic Engineering of Saccharomyces cerevisiae

S. cerevisiae is a preferred host for retinol production due to its GRAS (Generally Regarded as
Safe) status and its native MVA pathway.[8] Engineering efforts have focused on enhancing
precursor supply, optimizing the expression of heterologous pathway genes, and mitigating
pathway bottlenecks.

Key Engineering Strategies:
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Enhancing Precursor Supply: Overexpression of key genes in the MVA pathway, such as
truncated HMG-CoA reductase (tHMG1) and acetyl-CoA acetyltransferase (ERG10), has
been shown to increase the pool of IPP and boost retinoid production.[8]

Balancing Redox Cofactors: The conversion of retinal to retinol is a reduction reaction often
requiring NADPH. Overexpression of NADH kinase (POS5) can increase the supply of
NADPH, thereby improving retinol synthesis.[17] To resolve redox imbalances that can lead
to byproducts like glycerol, a water-forming NADH oxidase (noxE) from Lactococcus lactis
has been introduced, resulting in higher retinol yields.[2]

Screening and Expressing Efficient Enzymes: The choice of retinol dehydrogenase is critical
for selective retinol production. While some native enzymes can convert retinal to retinol,
they are often inefficient.[16] Expressing human retinol dehydrogenase 12 (RDH12) was
found to selectively produce retinol with negligible retinal byproduct, achieving a titer of 123.1
mg/L.[2][17]

Two-Phase Fermentation: Retinol is a lipophilic and relatively unstable compound.[2] A two-
phase extraction fermentation, using an organic solvent overlay like dodecane or olive oil,
can sequester the product in situ, preventing degradation and alleviating product toxicity,
leading to dramatically increased titers.[1][4][18] Using this strategy, a final titer of 1.2 g/L
was achieved in shake flasks.[1][18]
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Engineering S. cerevisiae for Retinol Production

S. cerevisiae Cell

MVA Pathway (Enhanced) Cofactor & Redox Balance
Acetyl_CoA NADH Excess NADH
Tt tHMG1, 1 ERG10 t POS5 T noxE
) Sl SO
IPP_DMAPP NADPH NAD+ ( Glycerol (1) )
\\\ ”//

CrtE, CrtB, Crtl, CrtY

B-Carotehe Module (Heterologous)

Beta Carotene

Blh

Retinol 1\\Vlodule (Engineered)

Retinal

t RDH12 / Env9

Retinol

'wo-Phase Extraction
Olive Oil/Dodecane)

Retinol (Extracted)

Click to download full resolution via product page

Caption: Metabolic engineering strategies in S. cerevisiae for retinol production.
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Metabolic Engineering of Escherichia coli

E. coli is another popular host for producing retinoids due to its rapid growth and well-
established genetic tools.[8][11] Engineering strategies in E. coli often involve introducing the
entire pathway, from the MVA module to the final retinoid synthesis steps.

Key Engineering Strategies:

¢ Heterologous Pathway Expression: The complete pathway, including the MVA pathway for
IPP/DMAPP, the carotenoid pathway (Crtg, CrtB, Crtl, CrtY), and the retinoid synthesis
genes (Blh and a reductase), is expressed heterologously.[3][9]

e Enzyme Selection: The [3-carotene cleavage enzyme is critical. A synthetic retinoid synthesis
protein (SR), based on a homolog (Blh) from uncultured marine bacteria, showed high
activity in E. coli.[3][9]

o Modulating Native Enzymes:E. coli possesses native promiscuous enzymes that can affect
retinoid composition. The oxidoreductase encoded by ybbO was found to convert retinal to
retinol.[15] Overexpression of ybbO increased the proportion of retinol in the final product
mix.[15] Conversely, for producing retinoic acid, deletion of ybbO was beneficial as it
prevented the reduction of the retinal precursor to retinol, increasing the final retinoic acid
titer by 2.4-fold.[11][19]

o Removal of Side Reactions: It was discovered that the chloramphenicol acetyltransferase
(cat) gene, often used as a plasmid resistance marker, could convert retinol to retinyl
acetate.[15] Removing this gene was crucial for increasing the purity of the desired retinol
product.[15]

o Two-Phase Culture System: Similar to yeast, a two-phase culture with a dodecane overlay
has been instrumental in improving total retinoid production in E. coli, achieving titers as high
as 136 mg/L by preventing product degradation and toxicity.[3][9]

Quantitative Data Summary

The following tables summarize the retinol and retinoid production titers achieved in various
metabolic engineering studies.
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Table 1: Retinol and Retinoid Production in Engineered S. cerevisiae

Strain

Fermentation

Engineering Carbon Source Titer (mg/L) Reference
Method

Strategy

Expression of ]

Xylose Shake Flask 123.1 (Retinol) [17]
human RDH12
Expression of
human RDH12 ~160 (Retinal,

Xylose Shake Flask ) ] [2]
and NADH 30% higher yield)
oxidase (noxE)

Introduction of - )
Fed-batch with 3350 (2094
carotene _

Xylose dodecane Retinal, 1256 [4]
pathway and ) )

extraction Retinol)
BCMO
Modular
optimization, Shake Flask with
transporter Glucose olive oil 1200 (Retinol) [1][18]
engineering, extraction
RDH screening
Enhanced
precursor/NADP ] )
. Bi-phasic _
H, co-expression  Glucose ) 143.2 (Retinol) [20]
fermentation
of Env9 and E.
coli ybbO
Pdc-deficient
strain, Two-phase
overexpression Glucose extraction with 117.4 (Retinal) [8]
of ERG10 and dodecane
tHMG1
Engineered
) Fed-batch )
Yarrowia Glucose ] 5890 (Retinol) [21]
) ) fermentation
lipolytica
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Table 2: Retinoid Production in Engineered E. coli
Strain Engineering Fermentation .
Titer (mg/L) Reference
Strategy Method
Exogenous MVA 136 (Total: 67 Retinal,
) Two-phase culture ] )
pathway, synthetic Blh ) 54 Retinol, 15 Retinyl [319]
with dodecane
gene Acetate)
Overexpression of Not specified
ybbO, removal of cat Shake Flask (composition shifted to  [15]
gene higher retinol %)
Deletion of ybbO, )
) Bioreactor Batch o ]
expression of Blh and 8.20 (Retinoic Acid) [11]
Culture
raldh
Systematic
engineering of MVA . _
4-L Bioreactor 245.73 (Retinal) [22]
and central carbon
metabolism
Reconstruction of )
) ] Fed-batch 69.96 (Retinyl
retinyl palmitate ] ] [23]
fermentation Palmitate)

pathway

Table 3: Key Enzymes in Microbial Retinol Biosynthesis
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Source
. Organism(s) for
Enzyme Gene(s) Function
Heterologous
Expression
Rate-limiting step in Saccharomyces
HMG-CoA Reductase = mvaA/tHMG1 o
MVA pathway cerevisiae
Pantoea
GGPP Synthase Crte Synthesizes GGPP agglomerans, Taxus x
media
Synthesizes phytoene
Phytoene Synthase CrtB Pantoea agglomerans
from GGPP
Pantoea
Converts phytoene to
Phytoene Desaturase Crtl agglomerans,
lycopene )
Blakeslea trispora
Pantoea
Converts lycopene to agglomerans,
Lycopene Cyclase CrtY / CrtYB
B-carotene Xanthophyllomyces
dendrorhous
Uncultured marine
[-Carotene Cleaves B-carotene to ] o
BCO1/BIh ) bacteria, Salinibacter
Oxygenase retinal
ruber
Retinol Reduces retinal to )
RDH12 ) Homo sapiens
Dehydrogenase retinol
Retinol Reduces retinal to o )
ybbO ) Escherichia coli
Dehydrogenase retinol
Retinol Envo Reduces retinal to Saccharomyces
nv
Dehydrogenase retinol cerevisiae
_ Balances redox by _
NADH Oxidase noxE Lactococcus lactis

oxidizing NADH

Experimental Protocols
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The following provides a generalized methodology for the construction and evaluation of a
retinol-producing microbial strain, based on protocols described in the cited literature.[1][3][4]
[11]

Strain Construction and Gene Expression

e Gene Sourcing and Codon Optimization: Genes for the heterologous pathway (e.g., CrtE,
CrtB, Crtl, CrtY from Pantoea agglomerans; Blh from Salinibacter ruber; RDH12 from Homo
sapiens) are identified. The DNA sequences are codon-optimized for expression in the target
host (S. cerevisiae or E. coli).

e Plasmid Assembly: Genes are synthesized and cloned into suitable expression vectors (e.g.,
high-copy plasmids like pRS426 for yeast or pET vectors for E. coli). Genes are typically
placed under the control of strong, inducible (e.g., GAL1, T7) or constitutive (e.g., TEF1,
GPD) promoters. Multiple genes can be assembled into a single plasmid using techniques
like Gibson assembly or yeast homologous recombination.

e Host Transformation: The assembled plasmids are transformed into the host strain using
standard protocols (e.g., lithium acetate method for S. cerevisiae, heat shock for E. coli).
Transformants are selected on appropriate antibiotic or auxotrophic marker-based media.

e Genomic Integration/Deletion: For stable expression or gene knockout, constructs are
integrated into the host chromosome using CRISPR-Cas9 or homologous recombination.
For gene deletions (e.g., ybbO in E. coli), a gene disruption cassette is used to replace the
target gene.[11]

Cultivation and Fermentation

o Seed Culture: A single colony of the engineered strain is inoculated into a small volume of
appropriate seed medium (e.g., YPD for yeast, LB for E. coli) and grown overnight at 30°C
(S. cerevisiae) or 37°C (E. coli) with shaking.

e Main Culture: The seed culture is used to inoculate the main production culture in a defined
fermentation medium (e.g., synthetic complete medium for yeast, M9 minimal medium for E.
coli) containing a primary carbon source like glucose, glycerol, or xylose.[2][4]
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 Induction: If using inducible promoters, the expression of pathway genes is initiated by
adding the appropriate inducer (e.g., galactose, IPTG) when the culture reaches a specific
optical density (e.g., OD600 of 0.6-0.8).

o Two-Phase Extraction: For in situ product recovery, a sterile organic solvent layer (e.g., 20%
v/v dodecane or olive oil) is added to the culture medium at the time of inoculation or
induction.[1][4]

o Bioreactor Fermentation: For higher yields, fed-batch fermentation is performed in a
controlled bioreactor. Key parameters like temperature, pH, and dissolved oxygen (DO) are
maintained at optimal levels (e.g., 30°C, pH 5.0 for yeast; 37°C, pH 7.0, 50% DO for E. coli).
[11] A concentrated feed of the carbon source is supplied to maintain growth and production
over an extended period (e.g., 72-120 hours).

Metabolite Extraction and Analysis

o Sample Collection: Culture samples are collected at various time points. If a two-phase
system is used, the organic layer is separated by centrifugation. For intracellular analysis,
cells are harvested by centrifugation.

o Extraction: Retinoids are extracted from the organic phase, culture supernatant, or cell
pellets. A common method involves mixing the sample with an organic solvent like acetone
or a hexane/isopropanol mixture, vortexing vigorously, and then collecting the organic
supernatant after centrifugation.

e Quantification: The extracted samples are analyzed by High-Performance Liquid
Chromatography (HPLC).

[¢]

Column: A C18 reverse-phase column is typically used.

[e]

Mobile Phase: An isocratic or gradient mobile phase of solvents like acetonitrile, methanol,
and water is used for separation.

[e]

Detection: Retinol, retinal, and other retinoids are detected using a UV/Vis or Diode Array
Detector (DAD) at a specific wavelength (typically 325 nm for retinol).

© 2025 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.researchgate.net/publication/370319285_Metabolic_Engineering_of_Saccharomyces_cerevisiae_for_Efficient_Retinol_Synthesis
https://pubs.acs.org/doi/abs/10.1021/acssynbio.9b00217
https://www.mdpi.com/2076-2607/9/7/1520
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Standard Curve: Concentrations are calculated by comparing peak areas to a standard
curve generated from pure analytical standards of retinol and retinal.

Caption: A generalized experimental workflow for microbial retinol production.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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